- Palladium-Catalyzed Hydroxycarbonylation of (Hetero)aryl Halides for DNA-Encoded Chemical Library SynthesisBioconjugate Chemistry, 2019, 30(8), 2209-2215,
Cas no 849067-90-9 (1H-Pyrrolo[2,3-b]pyridine-5-carbaldehyde)
![1H-Pyrrolo[2,3-b]pyridine-5-carbaldehyde structure](https://ja.kuujia.com/scimg/cas/849067-90-9x500.png)
1H-Pyrrolo[2,3-b]pyridine-5-carbaldehyde 化学的及び物理的性質
名前と識別子
-
- 1H-Pyrrolo[2,3-b]pyridine-5-carbaldehyde
- 1H PYRROLO[2,3-B]PYRIDINE-5-CARBOXALDEHYDE
- 1H-Pyrrolo[2,3-b] pyridine-5-carboxaldehyde
- 7-azaindole-5-carbaldehyde
- 7-Azaindole-5-carboxaldehyde
- 1H-pyrrolo[2,3-b]pyridine-5-carboxaldehyde
- PubChem16598
- HDANOCTXZFZIHB-UHFFFAOYSA-N
- BCP23734
- FCH833293
- VP10872
- PB31050
- TRA0061507
- OR308040
- AX8029723
- AB0038214
- ST24038303
- 1H-Pyrrolo(2,3-b)pyridine-5-carboxaldehyde
- Z2289798542
- 849067-90-9
- AKOS006229532
- DTXSID40628565
- J-504767
- SCHEMBL299270
- SY097377
- MFCD08272241
- CS-W020696
- 1H-Pyrrolo[2,3-b]pyridine-5-carbaldehyde, AldrichCPR
- DB-003190
- DS-17645
- 1H-Pyrrolo[2,3-b]pyridine-5-carbaxaldehyde
- EN300-187697
-
- MDL: MFCD08272241
- インチ: 1S/C8H6N2O/c11-5-6-3-7-1-2-9-8(7)10-4-6/h1-5H,(H,9,10)
- InChIKey: HDANOCTXZFZIHB-UHFFFAOYSA-N
- SMILES: O=CC1C=C2C(NC=C2)=NC=1
計算された属性
- 精确分子量: 146.04800
- 同位素质量: 146.048
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 2
- 重原子数量: 11
- 回転可能化学結合数: 1
- 複雑さ: 160
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 0.8
- トポロジー分子極性表面積: 45.8
じっけんとくせい
- 密度みつど: 1.368
- ゆうかいてん: 181-182°C
- Refractive Index: 1.747
- PSA: 45.75000
- LogP: 1.37540
1H-Pyrrolo[2,3-b]pyridine-5-carbaldehyde Security Information
-
Symbol:
- Signal Word:Warning
- 危害声明: H319
- Warning Statement: P305 + P351 + P338
- 危険物輸送番号:NONH for all modes of transport
- WGKドイツ:3
- 危険カテゴリコード: 36
- セキュリティの説明: 26
-
危険物標識:
- HazardClass:IRRITANT
1H-Pyrrolo[2,3-b]pyridine-5-carbaldehyde 税関データ
- 税関コード:2933990090
- 税関データ:
中国税関番号:
2933990090概要:
293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください
要約:
293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
1H-Pyrrolo[2,3-b]pyridine-5-carbaldehyde Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | D501078-100g |
7-Azaindole-5-carbaldehyde |
849067-90-9 | 95% | 100g |
$9925 | 2024-05-24 | |
eNovation Chemicals LLC | D494709-5G |
1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde |
849067-90-9 | 97% | 5g |
$210 | 2024-05-23 | |
abcr | AB263386-1 g |
1H-Pyrrolo[2,3-b]pyridine-5-carbaldehyde; . |
849067-90-9 | 1 g |
€184.10 | 2023-07-20 | ||
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB01422-5G |
1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde |
849067-90-9 | 97% | 5g |
¥ 1,920.00 | 2023-04-13 | |
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R030138-250mg |
1H-Pyrrolo[2,3-b]pyridine-5-carbaldehyde |
849067-90-9 | 98% | 250mg |
¥75 | 2024-05-21 | |
Alichem | A024007747-250mg |
1H-pyrrolo[2,3-b]pyridine-5-carboxaldehyde |
849067-90-9 | 97% | 250mg |
$686.80 | 2023-08-31 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-JV083-100mg |
1H-Pyrrolo[2,3-b]pyridine-5-carbaldehyde |
849067-90-9 | 98% | 100mg |
240CNY | 2021-05-08 | |
Ambeed | A172730-1g |
1H-Pyrrolo[2,3-b]pyridine-5-carbaldehyde |
849067-90-9 | 98% | 1g |
$48.0 | 2025-02-25 | |
Ambeed | A172730-5g |
1H-Pyrrolo[2,3-b]pyridine-5-carbaldehyde |
849067-90-9 | 98% | 5g |
$231.0 | 2025-02-25 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-JV083-50mg |
1H-Pyrrolo[2,3-b]pyridine-5-carbaldehyde |
849067-90-9 | 98% | 50mg |
109.0CNY | 2021-08-04 |
1H-Pyrrolo[2,3-b]pyridine-5-carbaldehyde 合成方法
Synthetic Circuit 1
1.2 Reagents: Ethanol
1.3 Reagents: Molybdenum hexacarbonyl , Cesium hydroxide Catalysts: Palladate(1-), [2′-(amino-κN)[1,1′-biphenyl]-2-yl-κC]chloro[2′-(dicyclohexylphos… Solvents: 1-Methoxy-2-propanol , Water ; 15 min, 80 °C
1H-Pyrrolo[2,3-b]pyridine-5-carbaldehyde Raw materials
1H-Pyrrolo[2,3-b]pyridine-5-carbaldehyde Preparation Products
1H-Pyrrolo[2,3-b]pyridine-5-carbaldehyde 関連文献
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Hidetoshi Hayashi,Hiroshi Sonoda,Kouki Fukumura,Teruyuki Nagata Chem. Commun., 2002, 1618-1619
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Ayuk M. Ako,Valeriu Mereacre,Wolfgang Wernsdorfer,Ian J. Hewitt,Christopher E. Anson,Annie K. Powell Chem. Commun., 2009, 544-546
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Yong-Qing Huang,Huai-Ying Chen,Yang Wang,Yong-He Ren,Zong-Ge Li,Lu-Chao Li,Yan Wang RSC Adv., 2018,8, 21444-21450
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Tianshu Liu,Anand Jagota,Chung-Yuen Hui Soft Matter, 2017,13, 386-393
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Joscelyn C. Mejías,Michael R. Nelson,Olivia Liseth,Krishnendu Roy Lab Chip, 2020,20, 3601-3611
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Nelly Khidekel,Linda C. Hsieh-Wilson Org. Biomol. Chem., 2004,2, 1-7
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En-Cui Yang,Zhong-Yi Liu,Xiao-Yun Wu,Xiao-Jun Zhao Chem. Commun., 2011,47, 8629-8631
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Jiale Huang,Mingyu Zhang,Jing Wang,Xijun Hu,Frank L. Y. Lam J. Mater. Chem. A, 2015,3, 789-796
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Mikaël Kepenekian,Vincent Robert,Corentin Boilleau,Jean-Paul Malrieu Phys. Chem. Chem. Phys., 2012,14, 1381-1388
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Wonjin Jo,Do Hyun Kim,Jeong Sim Lee,Heon Ju Lee,Myoung-Woon Moon RSC Adv., 2014,4, 31764-31770
1H-Pyrrolo[2,3-b]pyridine-5-carbaldehydeに関する追加情報
Introduction to 1H-Pyrrolo[2,3-b]pyridine-5-carbaldehyde (CAS No. 849067-90-9)
1H-Pyrrolo[2,3-b]pyridine-5-carbaldehyde, identified by its Chemical Abstracts Service (CAS) number 849067-90-9, is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the pyrrolopyridine class, a structural motif known for its broad biological activity and utility in drug discovery. The presence of an aldehyde functional group at the 5-position enhances its reactivity, making it a valuable intermediate in synthetic chemistry and a potential precursor for the development of novel therapeutic agents.
The 1H-Pyrrolo[2,3-b]pyridine-5-carbaldehyde scaffold is particularly intriguing due to its ability to mimic natural product structures, which are often privileged in drug design. Recent studies have highlighted its role as a key intermediate in the synthesis of small-molecule inhibitors targeting various biological pathways. For instance, derivatives of this compound have been explored for their potential in modulating enzyme activity, particularly in the context of kinases and other signal transduction proteins. These enzymes are frequently implicated in diseases such as cancer, inflammation, and neurodegenerative disorders.
One of the most compelling aspects of 1H-Pyrrolo[2,3-b]pyridine-5-carbaldehyde is its versatility in medicinal chemistry. The aldehyde group allows for facile functionalization through condensation reactions with various nucleophiles, including amines and hydrazines, leading to the formation of Schiff bases and hydrazones. These derivatives have been shown to exhibit diverse pharmacological effects, ranging from antimicrobial to anti-inflammatory properties. Moreover, the pyrrolopyridine core is known to interact with biological targets through hydrogen bonding and hydrophobic interactions, which can be fine-tuned by structural modifications.
In recent years, computational chemistry and molecular modeling have played a crucial role in understanding the binding modes of 1H-Pyrrolo[2,3-b]pyridine-5-carbaldehyde derivatives with their target proteins. These studies have provided insights into how subtle changes in the chemical structure can enhance binding affinity and selectivity. For example, computational investigations have identified key residues on target enzymes that interact with the pyrrolopyridine core, guiding the design of more potent and selective inhibitors. Such findings are instrumental in accelerating the drug discovery process and reducing attrition rates during preclinical development.
The synthesis of 1H-Pyrrolo[2,3-b]pyridine-5-carbaldehyde has also been optimized through various synthetic routes. Traditional methods involving multi-step organic transformations have been refined to improve yield and purity. Additionally, modern techniques such as transition metal-catalyzed cross-coupling reactions have been employed to streamline the synthesis and introduce structural diversity efficiently. These advancements have made it possible to produce larger quantities of the compound for both research and industrial applications.
From a therapeutic perspective, 1H-Pyrrolo[2,3-b]pyridine-5-carbaldehyde has shown promise in preclinical models as a lead compound for drug development. Several research groups have reported the synthesis of its derivatives and evaluated their biological activity against various disease targets. Notably, some hydrazones derived from this compound have demonstrated significant anti-inflammatory effects by inhibiting key pro-inflammatory cytokines. Similarly, Schiff base analogs have exhibited antitumor properties by disrupting microtubule formation in cancer cells.
The growing interest in 1H-Pyrrolo[2,3-b]pyridine-5-carbaldehyde is also reflected in the increasing number of patents filed for its use as an intermediate in drug synthesis. Pharmaceutical companies are actively exploring its potential in developing next-generation therapeutics targeting unmet medical needs. The compound's unique structural features make it an attractive candidate for further exploration in fragment-based drug design (FBDD) approaches, where small molecules are used as starting points for hit identification and optimization.
In conclusion,1H-Pyrrolo[2,3-b]pyridine-5-carbaldehyde (CAS No. 849067-90-9) represents a significant advancement in pharmaceutical chemistry with its broad applicability and potential therapeutic benefits. Its role as a versatile intermediate has opened new avenues for drug discovery and development across multiple therapeutic areas. As research continues to uncover new applications for this compound,1H-Pyrrolo[2,3-b]pyridine-5-carbaldehyde is poised to play an increasingly important role in shaping the future of medicinal chemistry.
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